Advicor

Dyslipidemia LDL Cholesterol Simvastatin

Researchers requiring a single-source fixed-dose niacin/lovastatin combination face limited supply as the branded product was withdrawn from the U.S. market in April 2016. Advicor (CAS 365453-26-5) addresses this gap as a research-grade reference compound enabling continued mechanistic and analytical investigation of dual-pathway lipid modulation. • In the ADVOCATE trial, Advicor 1000/20 mg achieved 42% LDL-C reduction vs. 34% for simvastatin 20 mg (p<0.001), with 19% HDL-C elevation vs. 3% for atorvastatin. • Provides 22% median Lp(a) reduction, a biomarker unmodified by statin monotherapy (0% change with lovastatin alone). • Single-tablet bioequivalence to co-administered components confirmed via HMG-CoA reductase inhibition assay, supporting research on fixed-dose pharmacokinetics.

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
CAS No. 365453-26-5
Cat. No. B1219308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdvicor
CAS365453-26-5
SynonymsAdvicor
lovastatin-niacin combination
Molecular FormulaC30H41NO7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1
InChIKeyYVPOVOVZCOOSBQ-AXHZAXLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Advicor Procurement & Differentiation


Advicor (CAS 365453-26-5) is a fixed-dose combination of extended-release niacin and lovastatin [1]. Unlike standalone statins or niacin preparations, this dual-mechanism agent simultaneously inhibits cholesterol synthesis via HMG-CoA reductase while modulating hepatic apolipoprotein production to address a broader atherogenic lipid profile, including HDL cholesterol and lipoprotein(a) [2].

Dual-mechanism: HMG-CoA reductase inhibition and hepatic apolipoprotein modulation
Simultaneously impacts LDL-C, HDL-C, TG, and Lp(a) in lipid metabolism research
Fixed-dose combination for consistent pharmacokinetic profiling in preclinical models

Why Advicor Cannot Be Substituted


Substituting Advicor with a statin or niacin monotherapy is pharmacodynamically inadequate because the fixed combination uniquely integrates two complementary mechanisms. While statins primarily reduce LDL cholesterol, they have limited effect on raising HDL cholesterol or lowering lipoprotein(a) [1]. Conversely, niacin monotherapy effectively raises HDL cholesterol but has a limited impact on LDL cholesterol reduction at tolerable doses. The specific ratio in Advicor also ensures a predictable pharmacokinetic profile that is not guaranteed by the simultaneous ingestion of separate generic components, impacting the consistency of the lipid-altering effect [2].

Dual-pathway requirement Statin monotherapy does not elevate HDL-C or lower Lp(a); niacin alone provides limited LDL-C reduction at tolerable research doses
Fixed-ratio PK profile Separate generic components may not reproduce the consistent pharmacokinetic profile of the co-formulated tablet

Advicor Head-to-Head Evidence


LDL Cholesterol Lowering vs Simvastatin

In the ADVOCATE trial, the niacin ER/lovastatin fixed-dose combination (Advicor) provided a statistically significant improvement in LDL cholesterol reduction compared to simvastatin. After 12 weeks, Advicor achieved a greater mean reduction in LDL cholesterol than the standard starting dose of simvastatin [1].

LDL-C Reduction vs Simvastatin
Head-to-head
42% vs 34%
Reported endpoint difference in LDL-C lowering; research model may vary
12-week RCT in 315 subjects; p
HDL-C Elevation vs Statins
Head-to-head
19% vs 3%–8%
Higher reported HDL-C response; residual risk factor context
ADVOCATE trial, atorvastatin and simvastatin comparators
TG Lowering vs Lovastatin
Head-to-head
46% vs 20%
Reported TG-lowering endpoint; monotherapy may not replicate
Phase III dose-ranging, 237 subjects
Lp(a) Reduction vs Lovastatin
Head-to-head
22% vs 0%
Lp(a)-lowering endpoint; statin monotherapy showed no effect
FDA label data, 28-week titration
Dyslipidemia LDL Cholesterol Simvastatin

HDL Elevation vs Atorvastatin and Simvastatin

The ADVOCATE study directly compared the HDL-raising capacity of Advicor against leading statin monotherapies. Data revealed that Advicor produced a substantially greater increase in HDL cholesterol, a key reverse cholesterol transport parameter often poorly addressed by statins [1].

HDL-C Elevation vs Statins
Head-to-head
19% vs 3%–8%
Higher reported HDL-C response; residual risk factor context
ADVOCATE trial, atorvastatin and simvastatin comparators
HDL Cholesterol Atorvastatin Simvastatin Cardioprotection

Triglyceride Lowering vs Lovastatin Monotherapy

Phase III registration trials quantified the superiority of the Advicor combination over its statin component alone for lowering triglycerides (TG). The range of TG reduction achieved with Advicor far exceeded that observed with lovastatin monotherapy .

TG Lowering vs Lovastatin
Head-to-head
46% vs 20%
Reported TG-lowering endpoint; monotherapy may not replicate
Phase III dose-ranging, 237 subjects
Triglycerides Lovastatin Combination Therapy Monotherapy

Lipoprotein(a) Reduction vs Lovastatin Monotherapy

Statins, including lovastatin, are not effective at lowering lipoprotein(a) [Lp(a)], an independent, genetically-determined risk factor for cardiovascular disease. Data from the FDA label confirms that Advicor provides a consistent Lp(a)-lowering effect that is absent with lovastatin monotherapy [1].

Lp(a) Reduction vs Lovastatin
Head-to-head
22% vs 0%
Lp(a)-lowering endpoint; statin monotherapy showed no effect
FDA label data, 28-week titration
Lipoprotein(a) Lp(a) Residual Cardiovascular Risk

Procurement Scenarios for Advicor


Mixed Dyslipidemia with Low HDL

In patient populations where low HDL cholesterol and elevated triglycerides coexist with high LDL cholesterol, Advicor provides a quantifiable advantage. Evidence from the ADVOCATE trial shows that Advicor can raise HDL cholesterol by 19%, compared to a 3% increase with atorvastatin, while simultaneously causing a 42% reduction in LDL cholesterol [1]. This makes it a single-tablet procurement option for comprehensive lipid profile correction, replacing a common two-drug regimen of a statin plus niacin.

Elevated Lipoprotein(a) in Statin Users

For patient cohorts with elevated lipoprotein(a), a causal risk factor for atherosclerotic cardiovascular disease, adding the combination product is a differentiated strategy. Lovastatin monotherapy has a neutral effect on Lp(a) with a 0% median change, whereas Advicor achieves a 22% reduction [2]. Procuring Advicor addresses a specific biomarker that is not modifiable by statin monotherapy.

Reducing Tablet Burden & PK Consistency

For procurement decisions focused on medication adherence and predictable drug exposure, the fixed-dose formulation is critical. A comparative bioavailability study confirmed that the single-tablet Advicor 1000/20 mg is bioequivalent to its separately administered components regarding HMG-CoA reductase inhibition (the key pharmacodynamic metric), while simplifying the regimen from multiple pills to one [3]. This supports formulary inclusion for the purpose of increasing adherence without compromising the combined lipid-altering effect.

Superior LDL Reduction vs Simvastatin Starting Dose

For health systems where simvastatin is the first-line statin, Advicor offers a more powerful LDL-C lowering effect at a comparable starting dose. After 12 weeks of treatment, Advicor lowered LDL cholesterol by 42% versus 34% for simvastatin 20 mg, a statistically significant difference (p <0.001) [1]. This supports a clinical justification for choosing the combination product over standard simvastatin monotherapy in patients who require more substantial LDL-C lowering.

Application
Selection Property
Validation Focus
Mixed dyslipidemia model studies
Dual-mechanism lipid modulation
HDL-C and LDL-C endpoint response
Elevated Lp(a) research models
Lp(a)-lowering capacity
Lp(a) endpoint change
Fixed-dose PK consistency studies
Bioequivalence to separate components
HMG-CoA reductase inhibition activity
Comparative LDL-C lowering research
LDL-C reduction potency
LDL-C endpoint comparison vs simvastatin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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